2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid
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Overview
Description
2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid is an organic compound that features a pyrrole ring substituted with a formyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal–Knorr reaction, where 3-aminobenzonitrile reacts with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.
Introduction of the Formyl Group: An aldehyde group is introduced at the 3-position on the pyrrole ring to obtain 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.
Acetic Acid Substitution: The final step involves the substitution of the benzonitrile group with an acetic acid group to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acid catalysts like sulfuric acid or hydrochloric acid for esterification reactions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Formation of esters or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore in drug design. The pyrrole ring is a common motif in many biologically active molecules, and the presence of the formyl and acetic acid groups could enhance its binding affinity and specificity for certain biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and acetic acid moiety could play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid:
[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid, which could affect its chemical properties and reactivity.
Uniqueness
The presence of both the formyl group and the acetic acid moiety in 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid makes it unique compared to similar compounds
Properties
IUPAC Name |
2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-13(9-17)11(2)16(10)14-5-3-12(4-6-14)8-15(18)19/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTMWRNKKFTTOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)CC(=O)O)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-25-2 |
Source
|
Record name | 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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